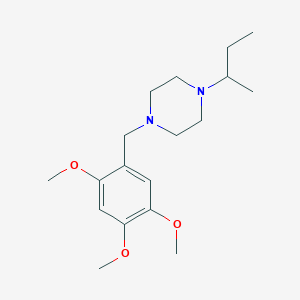
1-(Butan-2-yl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(SEC-BUTYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine class. It features a piperazine ring substituted with a sec-butyl group and a 2,4,5-trimethoxybenzyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(SEC-BUTYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via alkylation of the piperazine ring using sec-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the 2,4,5-Trimethoxybenzyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(SEC-BUTYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(SEC-BUTYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-(SEC-BUTYL)-4-BENZYL-PIPERAZINE: Lacks the methoxy groups on the benzyl ring, which may result in different pharmacological properties.
1-(SEC-BUTYL)-4-(2,4-DIMETHOXYBENZYL)PIPERAZINE: Similar structure but with fewer methoxy groups, potentially altering its chemical reactivity and biological activity.
1-(SEC-BUTYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE: The position of the methoxy groups is different, which can influence its interaction with molecular targets.
Uniqueness: 1-(SEC-BUTYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE is unique due to the specific arrangement of the sec-butyl and 2,4,5-trimethoxybenzyl groups, which may confer distinct pharmacological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C18H30N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H30N2O3/c1-6-14(2)20-9-7-19(8-10-20)13-15-11-17(22-4)18(23-5)12-16(15)21-3/h11-12,14H,6-10,13H2,1-5H3 |
InChI Key |
ZGASDOKQTKUXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















